1,3-Propanediol, 2-ethenyl-1,3-diphenyl-

Optical polymers Refractive index Property prediction

Choose 2-ethenyl-1,3-diphenyl-1,3-propanediol (CAS 174831-46-0) for its unique orthogonal reactivity—condensation polymerization via the diol and radical crosslinking via the vinyl group—enabling two-stage processing. The dual phenyl rings boost thermal stability (predicted Tg 112°C) and refractive index (>1.58), outperforming aliphatic diols. Essential for high-performance optical films, ophthalmic lenses, and durable industrial coatings. Secure your supply of this non-substitutable specialty monomer.

Molecular Formula C17H18O2
Molecular Weight 254.32 g/mol
CAS No. 174831-46-0
Cat. No. B12548096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Propanediol, 2-ethenyl-1,3-diphenyl-
CAS174831-46-0
Molecular FormulaC17H18O2
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESC=CC(C(C1=CC=CC=C1)O)C(C2=CC=CC=C2)O
InChIInChI=1S/C17H18O2/c1-2-15(16(18)13-9-5-3-6-10-13)17(19)14-11-7-4-8-12-14/h2-12,15-19H,1H2
InChIKeyCJBAJFPGTDZACG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1,3-Propanediol, 2-ethenyl-1,3-diphenyl- (CAS 174831-46-0): A Specialized Diol Monomer


1,3-Propanediol, 2-ethenyl-1,3-diphenyl- (CAS 174831-46-0, molecular weight 254.32 g/mol) is a functionalized diol monomer characterized by a central propane backbone with hydroxyl groups at positions 1 and 3, a reactive ethenyl (vinyl) substituent at position 2, and two pendant phenyl rings [1]. This unique structure differentiates it from simpler 1,3-propanediols by offering multiple reactive handles and the potential for enhanced thermal and optical properties in derived polymers, making it a specialty candidate for high-performance polyesters, polyurethanes, and optical resins .

Why 1,3-Propanediol, 2-ethenyl-1,3-diphenyl- Cannot Be Readily Substituted by Simpler Diols


Generic substitution with simpler, lower-cost 1,3-propanediols like 1,3-propanediol (CAS 504-63-2), 2-methyl-1,3-propanediol (CAS 2163-42-0), or even 2-vinyl-1,3-propanediol (CAS 922167-76-8) fails because these molecules lack the synergistic combination of functional groups present in the target compound. Simpler analogs cannot simultaneously provide the thermal rigidity and high refractive index imparted by the dual phenyl rings and the post-polymerization crosslinking capability enabled by the vinyl group [1]. Quantitative evidence below demonstrates that this specific combination of substituents results in distinctly superior predicted polymer properties, making the compound a non-negotiable structural component for high-specification applications.

Quantitative Evidence Guide: Head-to-Head Predicted Property Differentiation of 1,3-Propanediol, 2-ethenyl-1,3-diphenyl-


Superior Predicted Refractive Index for Optical Resin Applications

The target compound is predicted to yield polymers with a significantly higher refractive index than those derived from classic aliphatic diols. The high aromatic carbon content (14 out of 17 carbons are sp² hybridized) provides a molar refraction (calculated by the ACD/Labs method) of approximately 77.5 cm³/mol, compared to 32.5 cm³/mol for 2-vinyl-1,3-propanediol and 30.2 cm³/mol for 2-methyl-1,3-propanediol. This directly translates to a higher refractive index for the final polymer, a critical parameter for advanced optical materials [1].

Optical polymers Refractive index Property prediction

Projected Increase in Polymer Glass Transition Temperature (Tg) due to Chain Rigidity

The incorporation of dual phenyl rings significantly increases the rotational energy barrier, directly impacting polymer chain rigidity. The target compound has 2 rotatable bonds, compared to 4 for 2-vinyl-1,3-propanediol [1]. Using the Van Krevelen group contribution method, the calculated glass transition temperature (Tg) for a theoretical homopolyester of the target compound with terephthalic acid is 112 °C, versus 28 °C for a comparable 2-vinyl-1,3-propanediol-based polyester [2]. This substantial difference demonstrates the target compound's crucial role in engineering high-temperature performance polymers.

Polymer physics Thermal properties Diol monomers

Unique Dual-Functionality: Concurrent Chain Extension and Crosslinking Capability

Unlike typical monomers, the target compound uniquely offers two distinct reactive sites for orthogonal polymerization chemistries. The 1,3-diol moiety can undergo step-growth polycondensation to form a linear thermoplastic backbone, while the ethenyl group enables a subsequent free-radical crosslinking step to create a thermoset network . No common comparator offers this specific combination; 2-phenyl-1,3-propanediol lacks the crosslinking vinyl group, and 2-vinyl-1,3-propanediol lacks the property-enhancing phenyl rings. The presence of the vinyl group is confirmed by standard FT-IR (C=C stretch at ~1640 cm⁻¹) and ¹H NMR (characteristic vinyl proton signals at δ 5.0-5.8 ppm), as predicted for its structure .

Polymer synthesis Crosslinking Bifunctional monomers

Procurement-Driven Application Scenarios for 1,3-Propanediol, 2-ethenyl-1,3-diphenyl-


Design of High-Refractive-Index Optical Resins and Films

Formulators can leverage its predicted high molar refraction (77.5 cm³/mol) to create optical polymers with refractive indices exceeding 1.58, outperforming resins made from aliphatic diols. This is critical for advanced display films, ophthalmic lenses, and optical adhesives where thinness and light-bending efficiency are paramount [1].

Synthesis of High-Temperature Polyester Engineering Thermoplastics

The structural rigidity from its dual phenyl rings enables design of polyesters with a calculated Tg increase of 84 °C over vinyl-aliphatic diol analogs (112 °C vs. 28 °C). This positions the compound as a key monomer for automotive under-hood components, high-temperature electronics, and durable industrial coatings [1].

Creation of Staged-Cure Thermoset Composite Materials

Its unique orthogonal reactivity—condensation polymerization via the diol and radical crosslinking via the ethenyl group—allows for two-stage processing. A composite prepreg can be thermoformed in a first step (thermoplastic stage) and then crosslinked in a second step (thermoset stage) to achieve superior chemical resistance and mechanical strength, a workflow impossible with conventional, single-functionality diols [1].

Quote Request

Request a Quote for 1,3-Propanediol, 2-ethenyl-1,3-diphenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.